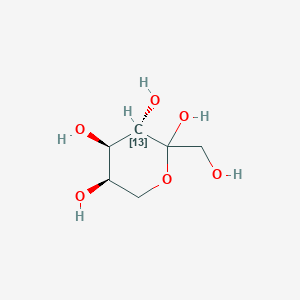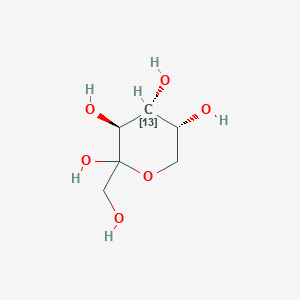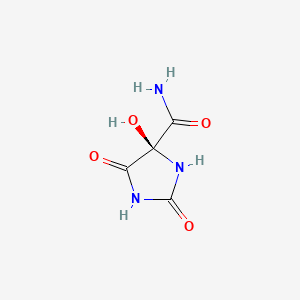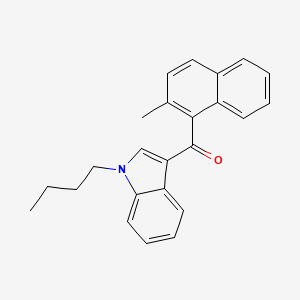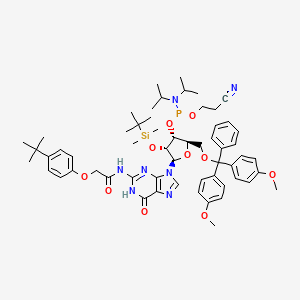
DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-2’O-TBDMS-rG(tac) Phosphoramidite is a chemical compound with the empirical formula C58H76N7O10PSi . It is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules . The compound is configured for ABI, indicating it is suitable for use with Applied Biosystems instruments .
Synthesis Analysis
The synthesis of DMT-2’O-TBDMS-rG(tac) Phosphoramidite involves several steps, including the protection of the base and sugar moieties, and the activation of the phosphate group . The exact details of the synthesis process are proprietary and not publicly available.Molecular Structure Analysis
The molecular structure of DMT-2’O-TBDMS-rG(tac) Phosphoramidite is complex, with a molecular weight of 1090.32 . It contains a guanosine base protected by a TAC group, a 2’ hydroxyl group protected by a TBDMS group, and a 5’ hydroxyl group protected by a DMT group .Chemical Reactions Analysis
In oligonucleotide synthesis, DMT-2’O-TBDMS-rG(tac) Phosphoramidite reacts with the hydroxyl group of the growing oligonucleotide chain . The DMT group is then removed, allowing for the addition of the next nucleotide .Physical And Chemical Properties Analysis
DMT-2’O-TBDMS-rG(tac) Phosphoramidite has a molecular weight of 1090.32 . It is typically stored at -20°C .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for DMT-2’O-TBDMS-rG(tac) Phosphoramidite is not available, general safety measures for handling such compounds include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H76N7O10PSi/c1-38(2)65(39(3)4)76(72-34-18-33-59)74-50-47(35-71-58(41-19-16-15-17-20-41,42-23-27-44(68-11)28-24-42)43-25-29-45(69-12)30-26-43)73-54(51(50)75-77(13,14)57(8,9)10)64-37-60-49-52(64)62-55(63-53(49)67)61-48(66)36-70-46-31-21-40(22-32-46)56(5,6)7/h15-17,19-32,37-39,47,50-51,54H,18,34-36H2,1-14H3,(H2,61,62,63,66,67)/t47-,50-,51-,54-,76?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCBQUOWLVQKQG-PZUNXSRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H76N7O10PSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1090.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149989-68-4 |
Source


|
| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-[[4-(1,1-dimethylethyl)phenoxy]acetyl]-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149989-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-[4-13C]Erythrose](/img/structure/B583604.png)
![D-[4-13C]Erythrose](/img/structure/B583606.png)

